{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 1955523-46-2
VCID: VC4458799
InChI: InChI=1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
SMILES: C1C2CC1(N(C2)CC3=CC=CC=C3)CN
Molecular Formula: C13H18N2
Molecular Weight: 202.301

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine

CAS No.: 1955523-46-2

Cat. No.: VC4458799

Molecular Formula: C13H18N2

Molecular Weight: 202.301

* For research use only. Not for human or veterinary use.

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine - 1955523-46-2

Specification

CAS No. 1955523-46-2
Molecular Formula C13H18N2
Molecular Weight 202.301
IUPAC Name (2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine
Standard InChI InChI=1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Standard InChI Key JEDPMGPTUSZLSC-UHFFFAOYSA-N
SMILES C1C2CC1(N(C2)CC3=CC=CC=C3)CN

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine, reflecting its bicyclic core and substituents. The molecular formula C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2 confirms the presence of 13 carbon atoms, 18 hydrogen atoms, and two nitrogen atoms within the structure .

Structural Analysis

The bicyclo[2.1.1]hexane system comprises a fused six-membered ring with bridgehead nitrogen, creating a rigid, three-dimensional geometry. Key structural features include:

  • A benzyl group attached to the nitrogen atom at position 2 of the bicyclic framework.

  • A primary amine (-CH2_2NH2_2) substituent at position 1.

  • A bridgehead nitrogen contributing to the compound’s basicity and potential for hydrogen bonding .

The SMILES notation C1C2CC1(N(C2)CC3=CC=CC=C3)CN and InChIKey JEDPMGPTUSZLSC-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

Experimental and computed properties of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine are summarized below:

PropertyValue/DescriptionSource
Molecular Weight202.30 g/mol
Density1.194 ± 0.06 g/cm³ (Predicted)
Melting Point58–59 °C
Boiling Point304.7 ± 15.0 °C (Predicted)
pKa15.81 ± 0.10 (Predicted)
SolubilityNot experimentally determined

The compound’s rigidity and amine functionality suggest moderate polarity, likely conferring solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited water solubility .

Applications in Drug Discovery

Bioactive Scaffold Design

The sp³-rich bicyclic core mimics natural product architectures, enhancing metabolic stability and target selectivity. Vendors such as CymitQuimica and VulcanChem market this compound as a "versatile small molecule scaffold" for fragment-based drug discovery .

Recent Advances and Future Directions

Synthetic Methodology Innovations

Recent work by RSC researchers demonstrates photochemical strategies to access bicyclo[2.1.1]hexanes with diverse substituents, paving the way for scalable synthesis of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine derivatives .

Computational Modeling

Molecular docking studies predict strong interactions between this scaffold and neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A}), warranting experimental validation .

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